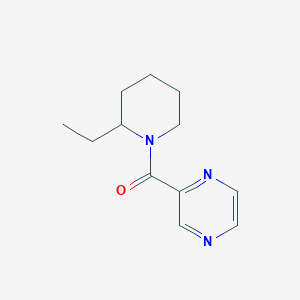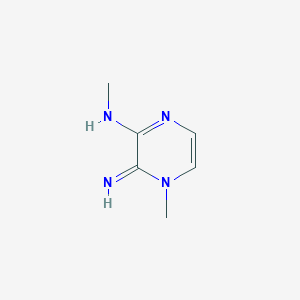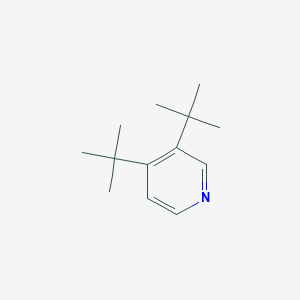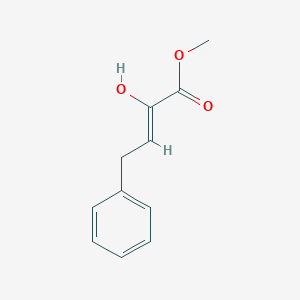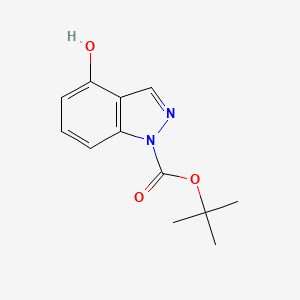![molecular formula C11H10O2 B13117265 (5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione](/img/structure/B13117265.png)
(5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5R,6R,7S,9S)-pentacyclo[54002,603,1005,9]undecane-8,11-dione is a complex organic compound characterized by its unique pentacyclic structure This compound is a derivative of pentacycloundecane, featuring a cage-like framework that imparts significant strain and unusual bond angles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione typically involves multiple steps, starting from simpler organic molecules. One common approach involves the Diels-Alder reaction, followed by a series of cyclization and oxidation steps. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for cost-effectiveness and efficiency. This can include the use of continuous flow reactors, advanced purification techniques, and automation to maintain consistency and quality.
化学反应分析
Types of Reactions
(5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione undergoes various chemical reactions, including:
Oxidation: The ketone groups can be further oxidized to carboxylic acids under strong oxidative conditions.
Reduction: Reduction of the ketone groups can yield the corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the ketone groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of strain and unusual bond angles on reactivity.
Biology: Investigated for its potential interactions with biological macromolecules due to its unique structure.
Medicine: Explored for its potential as a scaffold in drug design, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific mechanical or chemical properties.
作用机制
The mechanism by which (5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione exerts its effects is largely dependent on its interactions with other molecules. The compound’s strained structure and reactive ketone groups allow it to form strong interactions with various molecular targets, including enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects or changes in material properties.
相似化合物的比较
Similar Compounds
1,7-Dimethylpentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione: A derivative with methyl groups at positions 1 and 7, exhibiting similar structural features but different reactivity.
Pentacyclo[5.4.0.02,6.03,10.05,9]undecane: The parent compound without the ketone groups, used to study the effects of functionalization on reactivity and properties.
Uniqueness
(5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione is unique due to its specific stereochemistry and the presence of two ketone groups, which significantly influence its chemical behavior and potential applications. The compound’s strained structure and unusual bond angles make it a valuable model for studying the effects of molecular strain on reactivity and interactions.
属性
分子式 |
C11H10O2 |
|---|---|
分子量 |
174.20 g/mol |
IUPAC 名称 |
(5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione |
InChI |
InChI=1S/C11H10O2/c12-10-6-2-1-3-5-4(2)8(10)9(5)11(13)7(3)6/h2-9H,1H2/t2-,3?,4-,5?,6+,7?,8+,9?/m1/s1 |
InChI 键 |
WTUFOKOJVXNYTJ-LQZKHQHBSA-N |
手性 SMILES |
C1[C@@H]2[C@H]3[C@H]4C5C3C1C([C@H]2C4=O)C5=O |
规范 SMILES |
C1C2C3C4C1C5C2C(=O)C3C4C5=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


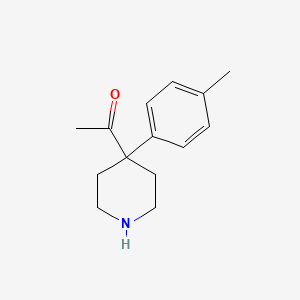
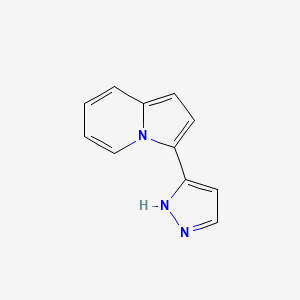
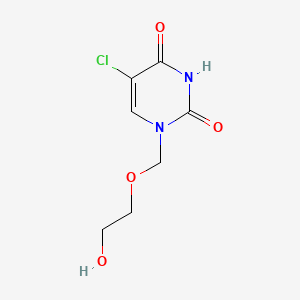
![6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13117207.png)
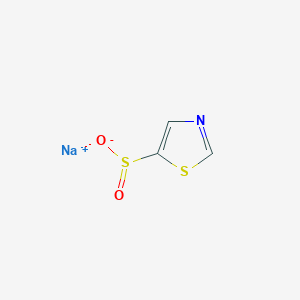
![1-(4'-Tert-butyl[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B13117229.png)

